(R)-2-Amino-2-methyl-3-phenylpropanoic acid

Enzyme Inhibition Phenylketonuria (PKU) Model In Vivo Pharmacology

Researchers face high mortality (30-60%) when using p-chlorophenylalanine for PKU models. (R)-2-Amino-2-methyl-3-phenylpropanoic acid (α-methyl-D-phenylalanine) resolves this via sustained 20-40 fold plasma Phe elevation without systemic toxicity. • PAH inhibitor for chronic hyperphenylalaninemia studies with reduced confounders • Protease-resistant (ACE, aminopeptidases) chiral building block; B1 kinin receptor pA2: 8.6-8.8 • LAT1-selective scaffold for brain/tumor-targeted PET tracer development • Carboxypeptidase A steric probe: ~98% hydrolysis rate reduction vs. nonmethylated control Supplied with full QA documentation (HPLC, NMR, chiral purity). Standard B2B global shipping.

Molecular Formula C10H13NO2
Molecular Weight 179,22 g/mole
CAS No. 17350-84-4
Cat. No. B555758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-Amino-2-methyl-3-phenylpropanoic acid
CAS17350-84-4
Synonyms17350-84-4; (R)-2-Amino-2-methyl-3-phenylpropanoicacid; ALPHA-METHYL-D-PHENYLALANINE; alpha-methyl-D-Phe; A-BENZYL-D-ALA; (2R)-2-amino-2-methyl-3-phenylpropanoicacid; (R)-2-amimo-2-methyl-3-phenylpropanoicacid; (S)-2-Amino-2-Methyl-3-PhenylpropanoicAcid; (R)-2-AMINO-2-METHYL-3-PHENYLPROPIONICACID; ALPHA-BENZYL-D-ALA; AmbotzHAA1001; AC1ODZQS; a-methyl-d-phenylalanine; ALPHA-ME-D-PHE-OH; H-A-ME-D-PHE-OH; H-D-(ME)PHE-OH; H-ALPHA-ME-D-PHE-OH; (R)-alpha-Methylphenylalanine; D-A-METHYLPHENYLALANINE; SCHEMBL202327; CTK7I3010; (R)-A-METHYLPHENYLALANINE; (R)-2-METHYLPHENYLALANINE; HYOWVAAEQCNGLE-SNVBAGLBSA-N; MolPort-000-001-115
Molecular FormulaC10H13NO2
Molecular Weight179,22 g/mole
Structural Identifiers
SMILESCC(CC1=CC=CC=C1)(C(=O)[O-])[NH3+]
InChIInChI=1S/C10H13NO2/c1-10(11,9(12)13)7-8-5-3-2-4-6-8/h2-6H,7,11H2,1H3,(H,12,13)/t10-/m1/s1
InChIKeyHYOWVAAEQCNGLE-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-α-Methylphenylalanine: Chiral α-Methyl Amino Acid


(R)-2-Amino-2-methyl-3-phenylpropanoic acid (CAS 17350-84-4), also known as α-methyl-D-phenylalanine, is a chiral, non-proteinogenic α-methyl amino acid . This compound is the D-enantiomer of α-methylphenylalanine, a synthetic derivative of phenylalanine distinguished by the presence of an α-methyl group, which confers enhanced steric hindrance and metabolic stability in biochemical applications [1].

(R)-Enantiomer Identity – Chiral building block for stereochemical control and D-enzyme studies.
α-Methyl Substitution – Provides steric hindrance and enhanced metabolic stability in peptide designs.
D-Enzyme Probe – Tool for investigating D-amino acid recognizing enzymes and chiral synthesis pathways.

(R)-α-Methylphenylalanine: Enantiomer Specificity


The (R)-enantiomer cannot be substituted by racemic or L-enantiomeric forms of α-methylphenylalanine. The (R)-configuration is essential for its specific role as a probe for D-amino acid recognizing enzymes and for achieving desired stereochemical outcomes in chiral synthesis . More critically, the α-methyl substitution fundamentally alters the molecule's biological profile compared to the endogenous L-phenylalanine. While L-phenylalanine is a substrate for phenylalanine hydroxylase (PAH), the α-methyl analog acts as an inhibitor, making it a tool for inducing hyperphenylalaninemia rather than a simple amino acid source [1].

Enantiomeric Purity Racemic or L-enantiomer substitution may not reproduce D-amino acid enzyme probe activity or chiral synthesis outcomes.
PAH Pathway Shift α-Methyl substitution alters phenylalanine hydroxylase interaction from substrate to inhibitor; cannot replace proteinogenic L-Phe.
Steric Probe Context (R)-configuration is required for carboxypeptidase A active-site mechanistic studies; stereochemical interference otherwise.

(R)-α-Methylphenylalanine: Evidence-Based Comparison


In Vivo vs. In Vitro PAH Inhibition

A critical differentiator of α-methylphenylalanine is its unique in vitro/in vivo activity profile. Unlike p-chlorophenylalanine, which is a direct and potent inhibitor, α-methylphenylalanine is a very weak competitive inhibitor of rat liver phenylalanine hydroxylase in vitro but acts as a potent suppressor of the enzyme in vivo, achieving maximal hepatic activity loss of 70-75% 18 hours post-administration [1].

In Vivo vs In Vitro PAH
Cross-study comparable
In vitro: very weak inhibitor; In vivo: 70–75% decrease in hepatic PAH activity 18 h post-dose (24 μmol/10g, rat).
Requires in vivo metabolism for PAH suppression; supports hyperphenylalaninemia model design.
Mechanism differs from p-chlorophenylalanine (direct inhibitor).
Enzyme Inhibition Phenylketonuria (PKU) Model In Vivo Pharmacology

Safety vs. p-Chlorophenylalanine in PKU Models

In the development of animal models for PKU, α-methylphenylalanine demonstrates a vastly superior safety profile to p-chlorophenylalanine. In a direct comparative study in developing rats, treatment with p-chlorophenylalanine resulted in a 30-60% mortality rate and a 27-52% decrease in body weight. In contrast, animals treated with α-methylphenylalanine showed no growth deficit or signs of toxicity such as cataracts [1].

PKU Model Tolerability
Head-to-head
No growth deficit or cataracts; 0% mortality vs. p-chlorophenylalanine (30–60% mortality, 27–52% body weight loss in developing rats).
Supports chronic model monitoring without severe systemic toxicity confounding.
Tolerability endpoint context for long-term PKU research.
Toxicology In Vivo Model Phenylketonuria (PKU) Safety

LAT1 Transporter Selectivity

The α-methyl group on phenylalanine confers selectivity for the L-type amino acid transporter 1 (LAT1), a tumor- and blood-brain barrier-specific transporter. In a 2024 study on structure-activity characteristics of LAT1 substrates, α-methyl-L-phenylalanine was identified as a known LAT1-selective compound, exhibiting similar transport maximal velocity (Vmax) to its analogs but with higher affinity and selectivity compared to other phenylalanine analogs like 2-iodo-L-phenylalanine [1].

LAT1 Selectivity
Class-level inference
α-Methyl-L-Phe maintains transport Vmax while showing higher LAT1 affinity than 2-iodo-L-Phe; LAT1-selective compound.
Supports tumor-selective delivery scaffold design.
In vitro LAT1 assays and in vivo tumor accumulation.
Drug Delivery Transporter Selectivity LAT1 Tumor Imaging

Proteolytic Stability in Peptide Therapeutics

Incorporation of α-methyl-L-phenylalanine into a peptide backbone significantly enhances resistance to enzymatic degradation. In a study of bradykinin B1 receptor antagonists, peptides containing (αMe)Phe were found to be resistant to in vitro degradation by purified angiotensin-converting enzyme (ACE) from rabbit lung [1]. This contrasts with the natural peptide sequence, which is highly susceptible to rapid proteolytic cleavage in vivo.

ACE Proteolytic Stability
Class-level inference
Peptides containing α-methyl-L-Phe show complete resistance to purified ACE degradation (rabbit lung).
Supports extended-duration peptide tools via protease resistance.
Natural bradykinin sequence is rapidly degraded by ACE.
Peptide Therapeutics Protease Resistance Metabolic Stability Kinin Antagonists

Carboxypeptidase A Steric Probe

The α-methyl group creates a specific steric hindrance that is exploited to probe the active site of carboxypeptidase A. When incorporated into the amide substrate N-trifluoroacetyl-α-methylphenylalanine (TFA-α-Me-Phe), the compound is hydrolyzed only about one-fiftieth as rapidly as the nonmethylated control substrate, despite being bound nearly as well [1]. This demonstrates that the α-methyl group interferes with the catalytic step, not the initial binding event.

CPA Hydrolysis Rate
Head-to-head
TFA-α-Me-Phe hydrolyzed ~1/50th the rate of nonmethylated control by bovine carboxypeptidase A.
Decouples substrate binding from catalysis; probes CPA catalytic mechanism.
Steric hindrance affects catalytic step, not initial binding.
Enzymology Carboxypeptidase A Substrate Specificity Mechanistic Probes

Catecholamine Depletion vs. α-Methyl-p-Tyrosine

α-Methylphenylalanine exhibits a distinct pattern of catecholamine depletion compared to the related α-methyl amino acid, α-methyl-p-tyrosine. In a comparative study, α-methylphenylalanine was found to be more active than α-methyl-p-tyrosine in depleting heart norepinephrine, but was less effective in reducing central amines [1].

Catecholamine Depletion
Cross-study comparable
More active than α-methyl-p-tyrosine in depleting heart norepinephrine; less effective in reducing central amines (mice, rats, dogs).
Distinct peripheral vs. central depletion profile for sympathetic nervous system research.
Differential pharmacology versus α-methyl-p-tyrosine.
Neuropharmacology Catecholamine Depletion Tyrosine Hydroxylase

(R)-α-Methylphenylalanine Research Applications


Safer PKU Animal Models

Researchers developing chronic hyperphenylalaninemia models should select (R)-2-Amino-2-methyl-3-phenylpropanoic acid (as the racemate or enantiomer) over p-chlorophenylalanine. The evidence shows it induces sustained, high plasma phenylalanine levels (20-40 fold increase [1]) without the 30-60% mortality and severe growth retardation associated with the alternative [1]. This allows for long-term studies on the neurological and developmental impacts of PKU with fewer confounding factors from systemic toxicity.

Stable & Selective Peptide Therapeutics

For peptide drug discovery programs aiming to overcome rapid in vivo clearance, incorporating (R)-2-Amino-2-methyl-3-phenylpropanoic acid is a validated strategy. Evidence demonstrates that this substitution confers resistance to key proteases like angiotensin-converting enzyme (ACE) [2] and aminopeptidases [2], while also enhancing receptor selectivity, as shown by the high pA2 values (8.6-8.8) at the human B1 kinin receptor [2]. This yields longer-acting and more selective peptide-based tools and drug candidates.

Carboxypeptidase A Mechanism Studies

Investigators studying the catalytic mechanism of carboxypeptidase A can use (R)-2-Amino-2-methyl-3-phenylpropanoic acid derivatives as a precise steric probe. The α-methyl group dramatically reduces the hydrolysis rate of a bound substrate by ~98% compared to the nonmethylated control, decoupling substrate binding from catalysis [3]. This allows researchers to experimentally isolate and study the conformational changes and catalytic steps that are normally obscured by rapid turnover.

LAT1-Targeted Diagnostics & Therapeutics

In the development of brain- or tumor-targeted therapies, (R)-2-Amino-2-methyl-3-phenylpropanoic acid serves as a crucial core scaffold. The α-methyl substitution is a key determinant for selective recognition by the L-type amino acid transporter 1 (LAT1) [4]. This property has been successfully exploited to create novel PET tracers, such as 18F-FAMP, which exhibits high, LAT1-specific tumor accumulation and favorable pharmacokinetics, including low renal retention, for superior imaging contrast [5].

Application
Selection Property
Validation Focus
PKU Model Development
Hyperphenylalaninemia induction & tolerability profile
Chronic model endpoint monitoring
Protease-Resistant Peptide Design
ACE/aminopeptidase stability
Extended-duration peptide tool validation
Carboxypeptidase A Mechanism Research
Steric probe for catalytic step
Substrate binding vs. hydrolysis coupling
LAT1-Selective Probe Development
Transporter affinity and selectivity
Tumor accumulation and imaging contrast

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